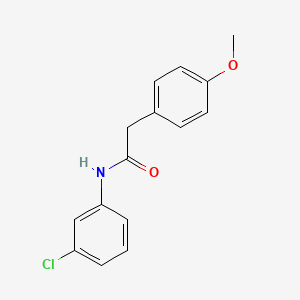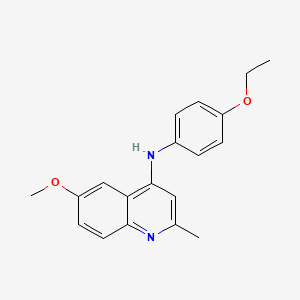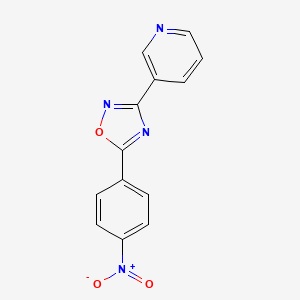![molecular formula C13H11BrN2O2S B5557829 N'-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B5557829.png)
N'-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bromophenyl group and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the bromophenyl group may enhance its ability to interact with cellular membranes and proteins, leading to various biological effects.
相似化合物的比较
N’-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide: Contains a fluorine atom, which can influence its chemical properties and interactions.
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide: Features additional methoxy groups, potentially altering its solubility and reactivity.
属性
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPPMYZTDRYRL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5557755.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B5557756.png)
![[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B5557773.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5557814.png)
![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B5557846.png)
